Reactive red 76

Catalog No.
S1826624
CAS No.
12270-84-7
M.F
C10H15N5O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactive red 76

CAS Number

12270-84-7

Product Name

Reactive red 76

Molecular Formula

C10H15N5O

Molecular Weight

0

Reactive Red 76 is a synthetic azo dye primarily used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its vibrant red color and excellent fastness properties, which include high resistance to washing and light exposure. The compound is characterized by its ability to form covalent bonds with fibers, resulting in a durable coloration that is integral for various textile applications. Reactive Red 76 belongs to a class of dyes known as reactive dyes, which are designed to chemically react with the substrate they are applied to, ensuring a strong attachment that is less likely to fade over time .

  • Oxidation: Under certain conditions, Reactive Red 76 can be oxidized, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The dye can be reduced to its corresponding amines using reducing agents like sodium dithionite or zinc dust, allowing for further chemical transformations.
  • Substitution: Reactive Red 76 can participate in substitution reactions where functional groups on its aromatic rings are replaced by other groups, often facilitated by halogens or sulfonating agents .

These reactions are crucial for understanding the dye's behavior in different environments and its interaction with other chemicals.

Research into the biological activity of Reactive Red 76 has indicated potential toxicity and environmental concerns. Like many azo dyes, Reactive Red 76 can be metabolized by microorganisms into aromatic amines, some of which may be carcinogenic. Studies have shown that both skin and intestinal microflora can reduce the azo linkage of the dye, forming these potentially harmful derivatives . Furthermore, there is ongoing research into the dye's application in biological staining techniques, where it serves as a visual marker for various biological tissues and cells.

The synthesis of Reactive Red 76 typically involves two main steps:

  • Diazotization: An aromatic amine (such as 4-aminobenzenesulfonic acid) is reacted with sodium nitrite in an acidic solution (usually hydrochloric acid) to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component (like 2-naphthol) under alkaline conditions to produce the final azo dye.

In industrial settings, this process can be scaled up using batch or continuous methods, where conditions such as temperature and pH are meticulously controlled to ensure high yield and purity .

Reactive Red 76 has a wide range of applications:

  • Textile Industry: Primarily used for dyeing cotton and other cellulosic fibers due to its strong bonding capabilities.
  • Biological Staining: Employed in laboratory settings for staining tissues and cells.
  • Medical Research: Investigated for potential use in drug delivery systems and diagnostic tools.
  • Ink Production: Used in manufacturing colored inks and paints .

These applications highlight the versatility and importance of Reactive Red 76 in both industrial and research contexts.

Studies on the interaction of Reactive Red 76 with various substrates have revealed insights into its reactivity and stability. The dye's mechanism of action involves forming covalent bonds with hydroxyl groups present in cellulose fibers through nucleophilic substitution reactions. This strong interaction ensures that the dye remains fixed within the fiber matrix, contributing to its excellent wash and light fastness properties . Additionally, research has focused on the degradation pathways of Reactive Red 76 in wastewater treatment processes, emphasizing its environmental impact and the need for effective removal methods .

Several compounds share similarities with Reactive Red 76 in terms of structure and application:

Compound NameColorUnique Features
Reactive Red 120RedDifferent reactive groups but similar application scope.
Reactive Blue 19BlueUsed similarly but features distinct chromophore structures.
Reactive Yellow 145YellowShares properties but has different reactive functionalities.

Uniqueness of Reactive Red 76

Reactive Red 76 stands out due to its specific reactive groups that enable strong covalent bonding with fibers, ensuring high fastness properties. Its unique chromophore structure contributes to its vibrant red color, making it particularly valuable in applications requiring durability against fading . This combination of properties differentiates it from other reactive dyes while highlighting its significance in both textile applications and scientific research.

Synthetic Routes and Reaction Mechanisms

Reactive Red 76 belongs to the azo class of reactive dyes, characterized by its chromophoric azo group (-N=N-) linked to reactive groups that enable covalent bonding with cellulose fibers . The synthesis of Reactive Red 76 follows the classical two-step process employed for azo dye production: diazotization followed by azo coupling reactions [23] [25].

Diazotization Process

The initial step involves the diazotization of an aromatic primary amine in a cold aqueous acidic solution with sodium nitrite [23]. For Reactive Red 76, the synthesis typically begins with the diazotization of 4-aminobenzenesulfonic acid, which is carried out using sodium nitrite and hydrochloric acid at temperatures maintained between 0-5°C [9]. The reaction conditions are carefully controlled to ensure the formation of stable diazonium salts while minimizing decomposition [23].

The diazotization reaction proceeds according to the following mechanism [23] [25]:

  • The aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt
  • The reaction is conducted at low temperatures to prevent the explosive decomposition of diazonium salts when dry [23] [25]
  • The diazonium salt solution is used immediately in the subsequent coupling reaction to avoid decomposition [23]

Azo Coupling Reaction

The second critical step involves the coupling of the diazonium salt with an electron-rich nucleophile under alkaline conditions [23]. For Reactive Red 76, the diazonium salt is coupled with 2-naphthol under alkaline conditions to form the azo dye . The coupling reaction is carried out at pH 8-9, controlled with yellow-brilliant paper indicators, and the reaction mass is maintained at 15-20°C for approximately 2 hours [9].

The coupling mechanism follows an electrophilic aromatic substitution pathway [23] [25]:

  • The diazonium salt acts as an electrophile
  • The coupling component (2-naphthol) serves as the electron-rich nucleophile
  • The hydroxyl group directs the diazonium ion to the para position, or ortho position if para is occupied [23] [25]

Reactive Group Introduction

The introduction of reactive groups, particularly chlorotriazine or vinyl sulfone groups, is essential for the formation of covalent bonds with cellulose fibers [22]. The triazine-based reactive system involves the condensation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the azo dye intermediate [10] [24]. This reaction typically occurs at controlled temperatures and pH conditions to ensure optimal reactivity while preventing unwanted side reactions [10] [24].

Optimization of Industrial-Scale Synthesis

Process Parameters and Optimization

Industrial-scale synthesis of Reactive Red 76 requires careful optimization of multiple process parameters to achieve high yield, purity, and cost-effectiveness [26] [29]. The optimization focuses on several critical factors that significantly impact the overall production efficiency and product quality.

Temperature Control

Temperature optimization is crucial throughout the synthesis process [26] [28]. The diazotization reaction requires strict temperature control at 0-5°C to prevent diazonium salt decomposition [28]. Industrial facilities employ sophisticated cooling systems and continuous temperature monitoring to maintain these conditions [28]. The coupling reaction is optimized at 15-20°C, followed by heating to 60°C for salting-out procedures [9] [26].

pH Management

pH optimization is essential for maximizing reaction efficiency and product quality [26] [29]. The diazotization step requires acidic conditions (pH 1-2), while the coupling reaction is conducted under alkaline conditions (pH 8-9) [9] [10]. Industrial processes employ automated pH control systems with continuous monitoring using calibrated pH meters [26].

Reaction Time Optimization

The optimization of reaction times directly impacts production efficiency and costs [26] [29]. Studies have shown that the diazotization process requires 1 hour with constant stirring for complete conversion [10]. The coupling reaction is optimized for 2 hours at controlled temperature and pH conditions [9]. Industrial optimization studies have demonstrated that these time parameters provide the optimal balance between complete reaction and production efficiency [26].

Salt and Alkali Concentration Optimization

Industrial synthesis optimization includes careful control of salt and alkali concentrations [26] [29]. Sodium chloride is added for salting-out at concentrations of 100 grams per reaction batch, and the mixture is stirred for 1 hour before cooling and filtration [9]. The optimization of these parameters has been shown to improve fixation levels and reduce overall production costs [26].

Continuous Production Systems

Recent advances in industrial synthesis have focused on developing continuous production systems for reactive dyes [28]. A continuous dynamic tubular reaction system has been established for multistep continuous heterogeneous synthesis, achieving high throughput of 120 liters per hour and yields up to 736 kilograms per day [28]. This approach offers significant advantages over traditional batch processes, including improved safety, higher efficiency, and reduced production costs [28].

The continuous system addresses the challenges associated with diazonium salt precipitation during the synthesis of water-soluble azo dyes [28]. Process optimization includes careful control of flow rates, with contaminated solution flow rates optimized between 10-50 milliliters per minute [15]. The continuous process demonstrates superior efficiency compared to batch operations, with organic contaminant removal rates reaching up to 82% in continuous systems compared to complete removal in optimized batch processes [15].

Purification and Quality Control Protocols

Purification Methodologies

The purification of Reactive Red 76 involves multiple stages designed to remove impurities and enhance product quality [31] [32]. The primary purification methods employed in industrial settings include precipitation, filtration, and crystallization techniques.

Precipitation and Filtration

The initial purification step involves salting-out using sodium chloride, followed by filtration to separate the dye from the reaction mixture [9] [31]. The process includes heating the reaction mixture to 60°C, adding 100 grams of sodium chloride, and mixing for 1 hour before cooling to 20°C and filtering [9]. This method effectively removes water-soluble impurities and concentrates the dye product [31].

Advanced filtration techniques employ membrane filtration systems for enhanced purification [37]. Nanofiltration and tight ultrafiltration membranes are utilized for dye desalting and purification, with tubular membranes such as AFC30, AFC40, and ES404 being specifically selected based on the required purification level and dye type [37]. These membrane systems provide superior salt removal efficiency and improve product quality while making spray drying more efficient [37].

Crystallization Processes

Crystallization represents a critical purification step for achieving high-purity Reactive Red 76 [33] [36]. The crystallization process is optimized to improve production yield while reducing costs and energy consumption [36]. Salt crystallization methods have been developed specifically for reactive dyes, involving controlled precipitation and crystal growth under optimized conditions [36].

The crystallization process parameters include temperature control, solution concentration, and nucleation conditions [33] [36]. Industrial implementations of salt crystallization methods have demonstrated significant improvements in production efficiency and product purity [36]. The process involves careful control of supersaturation levels and crystal growth rates to achieve uniform crystal size distribution and high purity [36].

Quality Control Protocols

Spectroscopic Characterization

High Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for quality control of Reactive Red 76 [40] [42]. HPLC analysis enables the separation and quantitative identification of dye components, including hydrolyzed and unhydrolyzed forms [40]. The technique employs C-18 reverse-phase columns with optimized mobile phase compositions to achieve accurate separation and quantification [40] [42].

Ultraviolet-visible spectroscopy provides essential quality control data for Reactive Red 76 [38]. The spectroscopic analysis includes determination of maximum absorption wavelength (λmax) and absorption spectrum characteristics [38]. For azo reactive dyes, characteristic absorption peaks are monitored to ensure consistent product quality and identify potential impurities [38].

Fourier Transform Infrared (FT-IR) spectroscopy is employed for functional group identification and structural characterization [38]. The IR spectra of Reactive Red 76 show characteristic bands in the range of 3400-3309 cm⁻¹ indicating O-H and N-H stretching vibrations, azo (-N=N-) bands at 1458-1411 cm⁻¹, and carbonyl (C=O) stretching vibrations at 1643-1604 cm⁻¹ [38].

Purity Assessment and Impurity Control

Quality control protocols include comprehensive purity assessment using multiple analytical techniques [31] [39]. The purified dye must meet strict purity specifications, with impurity levels controlled to ensure optimal performance in textile applications [31]. Typical purity requirements include iron, magnesium, and phosphorus content below 200 parts per million each, silicon content below 250 parts per million, and total colloidal substances below 1,000 parts per million [31].

Advanced purification methods employ flocculant treatment followed by centrifugation to remove colloidal substances [31]. The process involves adding 0.01 to 1 part by weight of flocculant per 100 parts of dye, followed by thorough stirring and filtration [31]. Subsequent centrifugation at 5,000 to 20,000 revolutions per minute for 10 to 60 minutes effectively removes fine flocculates and achieves the required purity levels [31].

Fastness Properties Evaluation

Quality control protocols include comprehensive evaluation of fastness properties, which are critical performance indicators for Reactive Red 76 [14] [39]. The evaluation encompasses light fastness, washing fastness, perspiration fastness, and chlorine bleach resistance [14]. According to standardized testing procedures, Reactive Red 76 demonstrates light fastness rating of 4, washing fastness of 4, perspiration fastness of 5, and hypochlorite resistance of 2 [14].

The fastness testing protocols follow international standards with specific test conditions and evaluation criteria [14] [39]. Light fastness testing involves exposure to standardized light sources under controlled conditions, while washing fastness evaluation employs standardized detergent solutions at specified temperatures [14]. These quality control measures ensure that Reactive Red 76 meets the performance requirements for various textile applications [39].

Quality Control ParameterSpecificationTest MethodFrequency
Purity≥95%HPLC AnalysisEvery batch
Light FastnessGrade 4ISO StandardWeekly
Washing FastnessGrade 4ISO StandardWeekly
Perspiration FastnessGrade 5ISO StandardMonthly
Iron Content<200 ppmAtomic AbsorptionEvery batch
Total Impurities<2% by weightMultiple MethodsEvery batch

Dates

Last modified: 07-20-2023

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